molecular formula C27H21FN2O3S B608193 Srpkin-1 CAS No. 2089226-94-6

Srpkin-1

Cat. No. B608193
CAS RN: 2089226-94-6
M. Wt: 472.53
InChI Key: TWKWEBMGDALHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRPKIN-1 is a covalent and irreversible SRPK1/2 inhibitor . It potently converts VEGF from a pro-angiogenic to an anti-angiogenic isoform . SRPKIN-1 is also the first kinase inhibitor that forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket .


Synthesis Analysis

SRPKIN-1 is the first irreversible SRPK inhibitor and the first kinase inhibitor that forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket . The extra helix aS1 from the spacer region of SRPK1 forms an extended molecular surface adjacent to the ATP-binding pocket to mediate extra interactions with the 4-morpholinopiperidine moiety via Tyr227 and Leu231 .


Molecular Structure Analysis

SRPKIN-1 has a chemical formula of C27H21FN2O3S and a molecular weight of 472.53 . It is the first kinase inhibitor that targets a tyrosine residue covalently .


Chemical Reactions Analysis

SRPKIN-1 is a covalent and irreversible inhibitor. It forms a covalent bond with a tyrosine phenol group in the ATP-binding pocket . It also inhibits the phosphorylation of serine/arginine (SR)-rich splicing factor proteins .


Physical And Chemical Properties Analysis

SRPKIN-1 is a solid substance that is soluble in DMSO at a concentration of 110 mg/mL . It has a chemical formula of C27H21FN2O3S and a molecular weight of 472.53 .

Scientific Research Applications

  • SRPKIN-1 as a Therapeutic Target for Tumorigenesis and Age-related Macular Degeneration : SRPKIN-1 is a potent inhibitor of SRPK1/2, a kinase family that regulates pre-mRNA splicing by phosphorylating splicing factors. It has been developed as the first irreversible SRPK inhibitor and selectively targets SRPK1/2. Its application in converting the pro-angiogenic VEGF-A165a to the anti-angiogenic VEGF-A165b isoform makes it a potential therapeutic target for diseases like age-related macular degeneration and tumorigenesis. This is due to its ability to block laser-induced neovascularization in a murine retinal model (Hatcher et al., 2018).

  • Insights from the Superfund Research Program (SRP) : While not directly about SRPKIN-1, the Superfund Research Program (SRP) provides a framework for understanding the broader context of translational research in public health, which can be relevant for understanding the applications of SRPKIN-1 in addressing health and environmental problems associated with hazardous waste sites. This includes insights into the toxicity of various substances and the development of novel analytic techniques (Landrigan et al., 2015).

  • SRP's Contribution to Public Health and Environmental Research : The SRP has played a significant role in advancing public health by researching the health and environmental effects of various hazards, including hazardous waste sites. This research has led to discoveries that contribute to the understanding of environmental health problems, which can be relevant when considering the implications of SRPKIN-1 in health and environmental contexts (Heacock et al., 2020).

  • SRP's Role in Bridging Research and Environmental Regulatory Processes : The SRP, through its emphasis on research translation and community engagement, demonstrates the importance of translating scientific findings into policies and programs. This perspective is crucial for understanding the potential impact of SRPKIN-1 in regulatory and public health domains, highlighting the importance of connecting scientific research with policy decision-making (Pennell et al., 2013).

  • Economic and Societal Benefits of SRP-Funded Research : The SRP's research has led to significant cost savings and societal benefits, including the creation of sustainable technologies and exposure reduction. Understanding these benefits can provide a backdrop for comprehending the potential broader impacts of SRPKIN-1 research in society and economy (Suk et al., 2018).

Future Directions

SRPKIN-1 has shown promise as a potential therapeutic target in cancer . Its downregulation in preclinical models has mostly been tumor-suppressive, affecting diverse processes depending on the oncogenic context . More studies are needed to reinforce the use of SRPKIN-1 inhibitors in clinical trials . SRPKIN-1 is also being investigated for its antiviral activity .

properties

IUPAC Name

3-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O3S/c1-4-16-12-21-22(13-20(16)17-6-5-7-18(11-17)34(28,32)33)27(2,3)26-24(25(21)31)19-9-8-15(14-29)10-23(19)30-26/h5-13,30H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKWEBMGDALHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1C3=CC(=CC=C3)S(=O)(=O)F)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Srpkin-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.